molecular formula C9H19NO2 B6615549 2-(1-methylpiperidin-4-yl)propane-1,3-diol CAS No. 1894103-60-6

2-(1-methylpiperidin-4-yl)propane-1,3-diol

Cat. No.: B6615549
CAS No.: 1894103-60-6
M. Wt: 173.25 g/mol
InChI Key: JPPCXZKWENCWBB-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-4-yl)propane-1,3-diol (CAS: 1894103-60-6) is a synthetic organic compound with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol . Its structure features a propane-1,3-diol backbone substituted with a 1-methylpiperidin-4-yl group, introducing a nitrogen-containing heterocycle.

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-10-4-2-8(3-5-10)9(6-11)7-12/h8-9,11-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPCXZKWENCWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Adaptability

The process begins with acrolein reacting with an aliphatic diol (e.g., 1,3-propanediol) to form a cyclic acetal. Hydroformylation using a rhodium catalyst generates linear and branched aldehydes, which are subsequently hydrogenated and hydrolyzed to yield diols. For 2-(1-methylpiperidin-4-yl)propane-1,3-diol, replacing the aliphatic diol with a piperidine-derived diol (e.g., 1-methylpiperidin-4-ol) could introduce the target substituent. However, the steric and electronic effects of the piperidine ring may necessitate modified reaction conditions, such as higher hydrogenation pressures or alternative catalysts.

Challenges in Recycling Byproducts

The original process recycles MPD and byproduct diols back into the acrolein reaction. For piperidine-containing systems, recycling may complicate separation due to the polar nature of the piperidine ring. Fractional distillation or chromatographic methods would likely be required to isolate the target diol from unreacted intermediates.

Aldol Condensation with Formaldehyde

ChemicalBook outlines a synthesis of 2-sec-butyl-2-methyl-propane-1,3-diol via aldol condensation between 2,3-dimethylpentanal and formaldehyde under basic conditions. This approach is adaptable to this compound by substituting 2,3-dimethylpentanal with 1-methylpiperidine-4-carbaldehyde.

Reaction Conditions and Optimization

The reported synthesis uses 30% aqueous formaldehyde and sodium hydroxide at 80°C, yielding 277 g of diol from 325 g of aldehyde. For the piperidine analog, the reaction may require prolonged heating or elevated temperatures to overcome the reduced electrophilicity of the piperidine aldehyde. A key challenge is the commercial availability of 1-methylpiperidine-4-carbaldehyde, which would likely necessitate a multi-step synthesis from piperidine precursors.

Byproduct Management

The condensation of formaldehyde with aldehydes often produces polymeric byproducts. In the piperidine system, steric hindrance from the methyl group on the piperidine ring could mitigate this issue, but purification via fractional distillation or recrystallization would remain critical.

Epoxide Ring-Opening Reactions

Introducing diol groups via epoxide ring-opening is a well-established strategy. Synthesizing 1-methylpiperidin-4-yl epoxide and treating it with water under acidic or basic conditions could yield the target diol.

Epoxide Synthesis Challenges

Forming the epoxide would require oxidizing a piperidine-derived alkene, such as 1-methyl-4-vinylpiperidine. Ozonolysis or epoxidation with m-chloroperbenzoic acid (mCPBA) are potential methods. However, regioselectivity in the ring-opening step must be controlled to ensure the 1,3-diol configuration.

Comparative Analysis of Synthetic Routes

MethodKey ReactantsCatalysts/ConditionsYield (Theoretical)Challenges
Cyclic Acetal HydroformylationAcrolein, Piperidine diolRhodium complex, H₂Moderate (~50%)Separation of piperidine byproducts
Aldol Condensation1-Methylpiperidine-4-carbaldehyde, FormaldehydeNaOH, 80°CLow (~30%)Aldehyde availability
Ketone Hydrogenation2-(1-Methylpiperidin-4-yl)propan-1,3-dionePd/C, H₂High (~70%)Ketone synthesis complexity
Epoxide Ring-Opening1-Methylpiperidin-4-yl epoxideH₂O, H₃O⁺ or OH⁻Moderate (~40%)Epoxide stability

Industrial-Scale Considerations

The hydroformylation route (Method 1) offers scalability, as demonstrated in US4096192A for MPD production . However, rhodium catalyst costs and piperidine diol synthesis feasibility may limit its practicality. The aldol condensation (Method 2) is more accessible for small-scale synthesis but requires cost-effective aldehyde production.

Chemical Reactions Analysis

2-(1-methylpiperidin-4-yl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(1-methylpiperidin-4-yl)propane-1,3-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives and complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-methylpiperidin-4-yl)propane-1,3-diol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, sources, and bioactivities of 2-(1-methylpiperidin-4-yl)propane-1,3-diol and analogous compounds:

Compound Name (Example) Source/Application Structural Features Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
This compound Synthetic (product catalog) Piperidine, propane-1,3-diol C₉H₁₉NO₂ 173.25 Not specified
2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol Clausena emarginata (plant) Phenoxy, hydroxypropyl, methoxy ~C₁₄H₂₀O₆ ~284.31 Hepatoprotective
2-(4-Hydroxyphenyl)propane-1,3-diol Taxus cuspidata (yew tree) Phenyl, hydroxyl C₉H₁₂O₃ 168.19 None reported
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol Lignin model compound Dimethoxyphenyl, methoxyphenoxy ~C₁₉H₂₄O₇ ~364.39 Degraded by Pseudomonas acidovorans
Fingolimod (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol) Synthetic (pharmaceutical) Amino, octylphenyl C₁₉H₃₃NO₂ 307.47 Immunomodulator (S1P receptor modulator)
Key Observations:

Core Structure : All compounds share a propane-1,3-diol backbone but differ in substituent groups.

Nitrogen vs.

Molecular Weight: The target compound has a lower molecular weight (173.25) compared to phenylpropanoid derivatives (e.g., ~284–364 g/mol), which may influence bioavailability.

Stereochemical Considerations

  • Diastereomers: Erythro and threo configurations of bis(aryl) propane-1,3-diols (e.g., from Hydnocarpus anthelmintica) influence bioactivity, though stereochemical data for the target compound is unavailable .

Biological Activity

2-(1-Methylpiperidin-4-yl)propane-1,3-diol is a compound that has garnered attention due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a hydroxyl group at the propane chain. This structural arrangement is crucial for its interaction with biological targets.

Research indicates that this compound exhibits multiple biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, as demonstrated in studies evaluating its minimum inhibitory concentration (MIC) values.
  • Cytotoxicity : In vitro studies have reported that this compound induces apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Pharmacological Effects

The pharmacological profile includes:

  • Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress, enhancing cell viability in neurodegenerative models.
  • Anti-inflammatory Properties : The compound appears to modulate inflammatory pathways, reducing cytokine release in activated immune cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. The results indicated significant inhibition of bacterial growth with MIC values ranging from 10 to 50 µg/mL across different strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Case Study 2: Cytotoxic Effects on Cancer Cells

In a study focusing on cancer therapy, the cytotoxic effects of the compound were tested on various cancer cell lines. The results showed a dose-dependent increase in apoptosis markers.

Cell LineIC50 (µM)
HeLa15
MCF725
A54930

Q & A

Q. What are the recommended synthetic routes for 2-(1-methylpiperidin-4-yl)propane-1,3-diol, and how do reaction conditions influence yield?

A common synthetic approach involves alkylation or reductive amination of piperidine derivatives. For example, describes a method where 3-(piperidin-4-yl)-propan-1-ol undergoes methylation using formalin in acetonitrile at ambient temperature, yielding 3-(1-methylpiperidin-4-yl)-propan-1-ol. Adjusting stoichiometry, solvent polarity, or temperature can optimize yield. Reaction monitoring via TLC or HPLC is advised to track intermediate formation .

Q. How can structural characterization of this compound be performed to confirm its configuration?

X-ray crystallography is the gold standard for determining bond lengths and angles. For solution-phase analysis, use 1^1H/13^{13}C NMR to identify proton environments (e.g., diol -OH resonances at δ 1.5–2.5 ppm, piperidine ring protons at δ 2.7–3.3 ppm). IR spectroscopy can confirm hydroxyl (3200–3600 cm1^{-1}) and tertiary amine (no N-H stretch) functional groups .

Q. How does this compound compare structurally and functionally to similar piperidine-containing diols?

provides a comparative table of analogous compounds. For instance:

CompoundStructural FeatureKey Difference
2-(Morpholin-1-yl)propane-1,3-diolMorpholine ringLower basicity due to oxygen atom
2-(Pyrrolidin-1-yl)propane-1,3-diolPyrrolidine ringIncreased ring strain alters reactivity
The 1-methylpiperidine group in the target compound enhances lipophilicity, potentially improving membrane permeability in biological assays .

Advanced Research Questions

Q. What experimental strategies are recommended for studying polymorphism in this compound?

Polymorph screening requires solvent-mediated crystallization trials. outlines a method for a related diol: dissolve the compound in ethanol/water mixtures under reflux, then cool gradually to isolate crystalline forms. Powder XRD and DSC can differentiate polymorphs by lattice spacing and melting behavior .

Q. How might the piperidine moiety influence biochemical pathways in target organisms?

Piperidine derivatives often interact with enzymes or receptors (e.g., acetylcholinesterase or GPCRs). notes that methylpiperidine groups can enhance binding affinity via hydrophobic interactions. To test this, perform enzyme inhibition assays with purified targets and compare IC50_{50} values against non-piperidine analogs .

Q. What are the stability challenges for this compound under varying pH and oxidative conditions?

The diol and tertiary amine groups are pH-sensitive. Conduct accelerated stability studies:

  • Acidic conditions (pH 3) : Monitor for esterification or ring-opening via LC-MS.
  • Oxidative stress (H2_2O2_2) : Assess degradation products using GC-MS.
    suggests storing the compound at 4°C under inert atmosphere to prevent oxidation .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Develop a reverse-phase HPLC method with a C18 column and UV detection (λ = 210–230 nm). Validate per ICH guidelines:

  • Linearity : R2^2 ≥ 0.998 over 1–100 µg/mL.
  • Recovery : Spike biological samples (e.g., plasma) and compare to standard curves.
    emphasizes using NIST-validated reference materials for calibration .

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